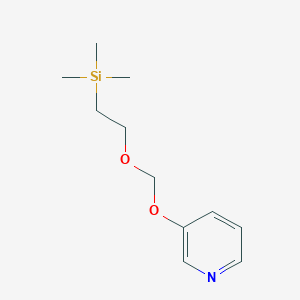
3-(2-Trimethylsilylethoxymethoxy)-pyridine
Cat. No. B8394797
M. Wt: 225.36 g/mol
InChI Key: DNRFJJMFYWJGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06521622B1
Procedure details


To a stirred mixture of DMF (100 mL) and THF (100 mL), was added solid potassium tert-butoxide (17.96 g, 0.16 mol). After all of the solid had dissolved, the solution was cooled to ≦5° C. and 3-hydroxypyridine (14.25 g, 0.15 mol) was added all at once. After stirring for 10 minutes, the mixture was cooled to −10° C. and SEM-Cl, 25 g, 0.15 mol) was added dropwise at such a rate that the internal temperature remained at ≦−5° C. After the addition was complete, the mixture was stirred at 0° C. for 1 hour, then at room temperature for 2 hours. The mixture was poured into water (600 mL), then extracted with ether (3×150 mL). The ether extracts were combined, washed sequentially with 2N NaOH (100 mL), water (50 mL), and saturated NaCl solution (100 mL), dried (MgSO4) and concentrated to give a brown liquid. Distillation gave the desired ether 9 as a colorless liquid (20.8 g), b.p. 95-99° C. @ 0.03 mm Hg.






Name
Identifiers


|
REACTION_CXSMILES
|
CN(C=O)C.CC(C)([O-])C.[K+].[OH:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.[CH3:19][Si:20]([CH2:23][CH2:24][O:25][CH2:26]Cl)([CH3:22])[CH3:21]>O.C1COCC1>[CH3:19][Si:20]([CH3:22])([CH3:21])[CH2:23][CH2:24][O:25][CH2:26][O:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
17.96 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
14.25 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=NC=CC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)CCOCCl
|
Step Five
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After all of the solid had dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to ≦5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained at ≦−5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 0° C. for 1 hour
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed sequentially with 2N NaOH (100 mL), water (50 mL), and saturated NaCl solution (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown liquid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](CCOCOC=1C=NC=CC1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
